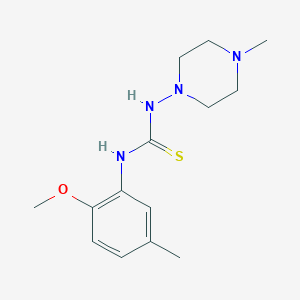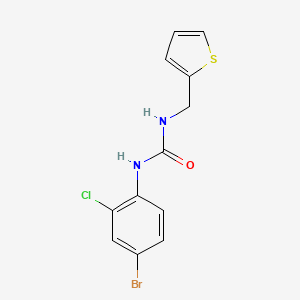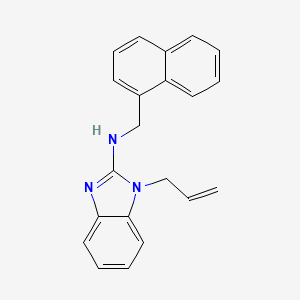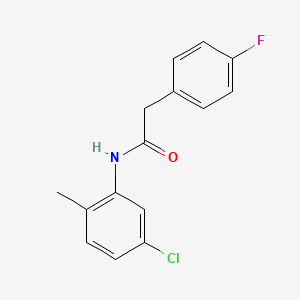
N-2-biphenylyl-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-4-chlorobenzenesulfonamide, also known as BP4, is a chemical compound that has gained significant attention in scientific research. BP4 has been synthesized in various ways and has shown potential in several applications, including as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug.
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is not fully understood but is thought to involve the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption.
This compound has been shown to selectively bind to the active site of carbonic anhydrase and inhibit its activity. The binding of this compound to carbonic anhydrase is thought to involve the formation of a covalent bond between the sulfonamide group of this compound and the zinc ion in the active site of carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its selectivity for carbonic anhydrase. This compound has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples. This compound has also been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
One of the limitations of this compound is its potential toxicity. This compound has been shown to be cytotoxic to several cell lines at high concentrations. However, the cytotoxicity of this compound is thought to be related to its inhibition of carbonic anhydrase, rather than a direct toxic effect.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-4-chlorobenzenesulfonamide. One potential direction is the development of this compound as a diagnostic tool for carbonic anhydrase-related diseases, such as glaucoma and epilepsy. Another potential direction is the development of this compound as an anti-cancer drug. Further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its efficacy and safety as a therapeutic agent.
In addition, the synthesis of this compound could be optimized to increase the yield and purity of the compound. The development of new synthesis methods could also lead to the discovery of new analogs of this compound with improved properties.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown potential in several scientific research applications. This compound has been synthesized in various ways and has been studied as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug. The mechanism of action of this compound is thought to involve the inhibition of carbonic anhydrase, and it has been shown to have several biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
N-2-biphenylyl-4-chlorobenzenesulfonamide can be synthesized in several ways, including the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of this compound can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-4-chlorobenzenesulfonamide has shown potential in several scientific research applications. One of the most significant applications is as a fluorescent probe for detecting carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples.
This compound has also been studied as an inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase has potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. This compound has been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
In addition to its applications in carbonic anhydrase research, this compound has also shown potential as an anti-cancer drug. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Propiedades
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRTETWKHUANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)